molecular formula C9H11NO3 B1369398 1-Ethoxy-4-methyl-2-nitrobenzene CAS No. 85653-54-9

1-Ethoxy-4-methyl-2-nitrobenzene

Cat. No.: B1369398
CAS No.: 85653-54-9
M. Wt: 181.19 g/mol
InChI Key: QCDITDRNYKTXNM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-methyl-2-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 1, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 2. This substitution pattern creates a unique electronic environment: the electron-donating ethoxy and methyl groups may counterbalance the electron-withdrawing nitro group, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-ethoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDITDRNYKTXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602779
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-54-9
Record name 1-Ethoxy-4-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

    Reduction: 1-Ethoxy-4-methyl-2-aminobenzene.

    Oxidation: 1-Ethoxy-4-carboxy-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:

    Electrophilic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.

    Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

4-Chloro-1-ethoxy-2-nitrobenzene (CAS not specified)

  • Substituents : 1-ethoxy, 2-nitro, 4-chloro.
  • Key differences: The 4-chloro substituent (electron-withdrawing) contrasts with the 4-methyl group (electron-donating) in the target compound. Chlorine’s higher electronegativity increases molecular polarity, likely elevating melting points and reducing solubility in nonpolar solvents compared to the methyl analog .
  • Applications : Chlorinated nitroaromatics are common intermediates in pesticide synthesis, whereas methyl groups may enhance metabolic stability in pharmaceuticals.

1-(2-Methoxyethoxy)-4-nitrobenzene (CAS not specified)

  • Substituents : 1-(2-methoxyethoxy), 4-nitro.
  • Key differences : The polyether chain (-OCH₂CH₂OCH₃) introduces conformational flexibility and hydrogen-bonding capacity, as observed in its crystal structure (synclinal O–C–C–O conformation stabilized by C–H⋯O interactions). This contrasts with the rigid ethoxy group in the target compound, which may limit packing efficiency .
  • Molecular weight : 197.19 g/mol (vs. 181.19 g/mol for 1-ethoxy-4-methyl-2-nitrobenzene, calculated).

1-Iodo-4-methoxy-2-nitrobenzene (CAS not specified)

  • Substituents : 1-iodo, 4-methoxy, 2-nitro.
  • Methoxy at position 4 (vs. methyl in the target) offers stronger electron donation, enhancing resonance stabilization of the nitro group .

Crystallographic and Structural Insights

  • 1-(2-Methoxyethoxy)-4-nitrobenzene : Crystallizes in an orthorhombic system (space group Pna2₁) with unit cell dimensions a = 11.280 Å, b = 20.430 Å, and c = 4.1079 Å. The asymmetric ethylene glycol ether strand promotes C–H⋯O hydrogen bonding, absent in the target compound due to its simpler substituents .
  • 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: Features an extended conjugation system via the ethenyl group, enhancing π-π stacking interactions.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-OCH₂CH₃, 4-CH₃, 2-NO₂ 181.19 (calculated) Potential pharmaceutical intermediate
4-Chloro-1-ethoxy-2-nitrobenzene 1-OCH₂CH₃, 4-Cl, 2-NO₂ ~188.61 (calculated) Pesticide synthesis
1-(2-Methoxyethoxy)-4-nitrobenzene 1-OCH₂CH₂OCH₃, 4-NO₂ 197.19 Dye/drug intermediate
1-Iodo-4-methoxy-2-nitrobenzene 1-I, 4-OCH₃, 2-NO₂ ~279.03 (calculated) Structural studies

Biological Activity

1-Ethoxy-4-methyl-2-nitrobenzene, a compound with the chemical formula C9H11NO3, is an aromatic nitro compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and toxicology. Understanding its biological activity is crucial for evaluating its potential applications and safety.

Chemical Structure

The structure of this compound includes:

  • Ethoxy Group : Enhances solubility and reactivity.
  • Methyl Group : Influences electronic properties and steric hindrance.
  • Nitro Group : Acts as an electron-withdrawing group, facilitating electrophilic substitution reactions.

Synthesis

This compound can be synthesized through electrophilic aromatic substitution reactions. Common methods include:

  • Nitration of Ethoxy-4-methylbenzene : Involves the introduction of the nitro group using nitrating agents.
  • Alkylation Processes : Utilizes alkyl halides in the presence of bases to introduce the ethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
  • Nucleophilic Substitution Reactions : The ethoxy and methyl groups can participate in reactions leading to the formation of new compounds.

Toxicological Profile

Research indicates that compounds similar to this compound, particularly those containing nitro groups, exhibit various toxicological effects. Notable findings include:

  • Methemoglobinemia : Nitro compounds can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity (Martínez et al., 2003).

Case Studies

Several case studies highlight the dangers associated with nitro compounds:

Study ReferencePatient DescriptionOutcome
Martínez et al. (2003)82-year-old male ingested 250 mL of a substance containing nitrobenzeneDeveloped severe methemoglobinemia; died after 4 days
Gupta et al. (2012)17-year-old female unconscious after ingestionMethemoglobin level at 63%; died after treatment
Kumar et al. (2017)17-year-old female ingested nitrobenzeneDied from complications related to poisoning

Pharmacological Potential

This compound has been investigated for its potential as a pharmacophore in drug development. The compound's ability to undergo redox reactions may allow it to act as an antioxidant or facilitate drug delivery mechanisms.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar nitro compounds:

Compound NameKey FeaturesBiological Activity
1-Ethoxy-2-nitrobenzeneLacks methyl groupDifferent reactivity patterns
1-Methyl-2-nitrobenzeneLacks ethoxy groupAffects solubility and behavior
NitrobenzeneSimple structureWell-documented toxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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